![molecular formula C12H20N4 B14606452 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile CAS No. 58576-99-1](/img/structure/B14606452.png)
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is an organic compound characterized by the presence of a diazenyl group (-N=N-) and nitrile groups (-C≡N). This compound belongs to the class of azo compounds, which are known for their vivid colors and are widely used in dyeing processes. The presence of the diazenyl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile typically involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling with a nitrile compound under alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted nitriles and amides.
Applications De Recherche Scientifique
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile involves its interaction with cellular components, leading to various biochemical effects. The diazenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazenyl Chalcones: These compounds share the diazenyl group and exhibit similar antimicrobial and antioxidant properties.
Azo Dyes: Compounds like Para Red, which also contain the diazenyl group, are used in dyeing processes.
Uniqueness
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
58576-99-1 |
|---|---|
Formule moléculaire |
C12H20N4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(2-cyanobutan-2-yldiazenyl)-2-methylhexanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-7-8-12(4,10-14)16-15-11(3,6-2)9-13/h5-8H2,1-4H3 |
Clé InChI |
JSNNQFFTRDOYMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C#N)N=NC(C)(CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


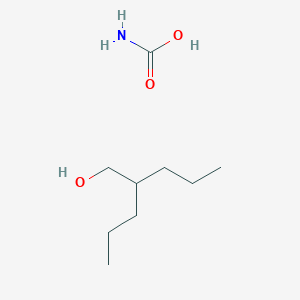
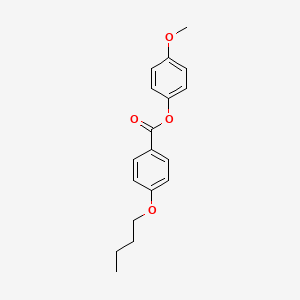
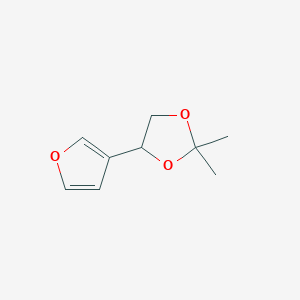
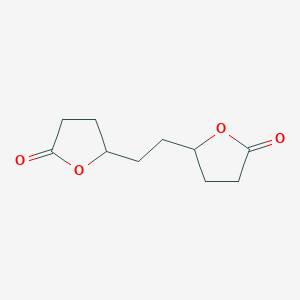
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
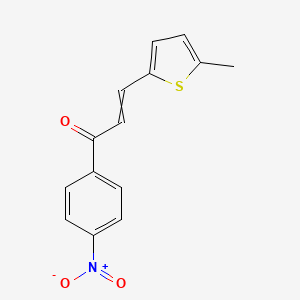
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)



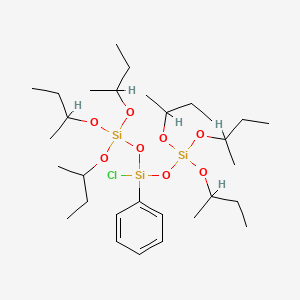
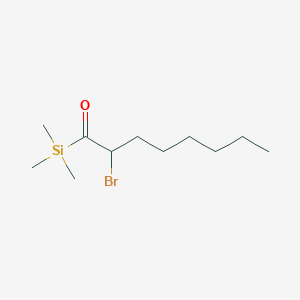

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
